molecular formula C7H13N3O B8426913 2-amino-3-(1H-imidazol-4-yl)butanol

2-amino-3-(1H-imidazol-4-yl)butanol

Cat. No.: B8426913
M. Wt: 155.20 g/mol
InChI Key: LTMHOSMZCVYQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(1H-imidazol-4-yl)butanol is a hypothetical or less-studied imidazole-containing amino alcohol derivative. The butanol derivative would feature a four-carbon chain (butanol backbone) instead of the three-carbon (propanol) or propanoic acid groups in its analogs. This structural variation could influence solubility, biological activity, and synthetic pathways.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)butan-1-ol

InChI

InChI=1S/C7H13N3O/c1-5(6(8)3-11)7-2-9-4-10-7/h2,4-6,11H,3,8H2,1H3,(H,9,10)

InChI Key

LTMHOSMZCVYQFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1)C(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-amino-3-(1H-imidazol-4-yl)butanol with histidinol, histidine, and histidine esters (e.g., propyl 2-amino-3-(1H-imidazol-4-yl)propanoate):

Compound Molecular Formula Functional Groups Backbone Length Key Properties
Histidine C₆H₉N₃O₂ Amino, imidazole, carboxylic acid 3-carbon Water-soluble, zwitterionic at physiological pH, essential amino acid
Histidinol C₆H₁₁N₃O Amino, imidazole, alcohol 3-carbon Intermediate in histidine biosynthesis; inhibits protein synthesis
Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate C₉H₁₅N₃O₂ Amino, imidazole, ester 3-carbon Lipophilic ester derivative; synthesized via acid-catalyzed esterification
This compound C₇H₁₃N₃O Amino, imidazole, alcohol 4-carbon Hypothetical; predicted higher lipophilicity vs. histidinol due to longer chain

Physical and Chemical Properties

  • Solubility: Histidine is highly water-soluble due to its carboxylic acid group, while histidinol and esters show reduced solubility in aqueous media . The butanol derivative would likely exhibit even lower solubility than histidinol.
  • Melting Points : Histidine derivatives (e.g., propyl ester) have lower melting points (∼100–120°C) compared to histidine itself (287°C) .
  • Spectroscopic Data : IR spectra of histidine esters show characteristic ester carbonyl peaks at 1738 cm⁻¹, distinct from histidine’s carboxylic acid peak at 1605–1638 cm⁻¹ .

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